molecular formula C18H25N5O7 B14192516 Glycyl-L-glutaminylglycyl-L-tyrosine CAS No. 857289-05-5

Glycyl-L-glutaminylglycyl-L-tyrosine

Cat. No.: B14192516
CAS No.: 857289-05-5
M. Wt: 423.4 g/mol
InChI Key: KDNHSOSPDXXNJO-STQMWFEESA-N
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Description

Glycyl-L-glutaminylglycyl-L-tyrosine is a synthetic peptide composed of four amino acids: glycine, L-glutamine, glycine, and L-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutaminylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Hydrolysis: Enzymes like peptidases or acids such as hydrochloric acid.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like carbodiimides.

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Dityrosine or other oxidized tyrosine derivatives.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Modified peptides with substituted amino acids.

Scientific Research Applications

Glycyl-L-glutaminylglycyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide to study peptide bond formation, stability, and interactions.

    Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Cell Culture Media: Enhances the solubility and stability of amino acids in cell culture media, improving cell growth and productivity.

    Protein Engineering: Utilized in the design and synthesis of novel peptides and proteins with specific functions.

Mechanism of Action

The mechanism of action of Glycyl-L-glutaminylglycyl-L-tyrosine involves its interaction with cellular proteins and enzymes. The peptide can be taken up by cells and incorporated into metabolic pathways, influencing protein synthesis and cellular functions. The specific molecular targets and pathways depend on the context of its application, such as its role in enhancing cell culture media or its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-tyrosine: A simpler dipeptide with similar solubility-enhancing properties.

    L-Alanyl-L-glutamine: Another dipeptide used to improve the stability of L-glutamine in cell culture media.

    L-Tyrosine: An individual amino acid with limited solubility but essential for protein synthesis.

Uniqueness

Glycyl-L-glutaminylglycyl-L-tyrosine is unique due to its combination of glycine, L-glutamine, and L-tyrosine residues, providing a balance of solubility, stability, and functional properties. Its specific sequence allows for targeted applications in biochemistry, pharmaceuticals, and cell culture media, making it a versatile and valuable compound in scientific research.

Properties

CAS No.

857289-05-5

Molecular Formula

C18H25N5O7

Molecular Weight

423.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C18H25N5O7/c19-8-15(26)22-12(5-6-14(20)25)17(28)21-9-16(27)23-13(18(29)30)7-10-1-3-11(24)4-2-10/h1-4,12-13,24H,5-9,19H2,(H2,20,25)(H,21,28)(H,22,26)(H,23,27)(H,29,30)/t12-,13-/m0/s1

InChI Key

KDNHSOSPDXXNJO-STQMWFEESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CN)O

Origin of Product

United States

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